molecular formula C13H15BN2O3 B12635026 (4-Morpholin-4-ylquinolin-2-yl)boronic acid

(4-Morpholin-4-ylquinolin-2-yl)boronic acid

Cat. No.: B12635026
M. Wt: 258.08 g/mol
InChI Key: ZNVWYTHYVFDJSO-UHFFFAOYSA-N
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Description

(4-Morpholin-4-ylquinolin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a quinoline ring, which is further substituted with a morpholine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholin-4-ylquinolin-2-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions and can significantly increase the yield and purity of the final product . Additionally, the use of automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Morpholin-4-ylquinolin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Morpholin-4-ylquinolin-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Morpholin-4-ylquinolin-2-yl)boronic acid primarily involves its ability to form stable complexes with various metal ions and organic molecules. The boronic acid group can interact with hydroxyl groups and other nucleophiles, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . Additionally, the morpholine group can enhance the solubility and reactivity of the compound, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    (4-Morpholin-4-ylphenyl)boronic Acid: A structurally similar compound with a phenyl ring instead of a quinoline ring.

    (4-Pyridin-4-ylquinolin-2-yl)boronic Acid: Another quinoline-based boronic acid with a pyridine substitution.

Uniqueness: (4-Morpholin-4-ylquinolin-2-yl)boronic acid stands out due to its unique combination of a quinoline ring and a morpholine group, which enhances its reactivity and solubility compared to other boronic acids. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of boron-containing pharmaceuticals .

Properties

Molecular Formula

C13H15BN2O3

Molecular Weight

258.08 g/mol

IUPAC Name

(4-morpholin-4-ylquinolin-2-yl)boronic acid

InChI

InChI=1S/C13H15BN2O3/c17-14(18)13-9-12(16-5-7-19-8-6-16)10-3-1-2-4-11(10)15-13/h1-4,9,17-18H,5-8H2

InChI Key

ZNVWYTHYVFDJSO-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC2=CC=CC=C2C(=C1)N3CCOCC3)(O)O

Origin of Product

United States

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